REACTION_SMILES
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[C:19]([BH3-:20])#[N:21].[C:1]1(=[O:5])[CH2:2][CH2:3][CH2:4]1.[C:6]([NH:7][NH2:8])(=[O:9])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14].[CH3:15][C:16](=[O:17])[OH:18].[CH3:23][CH2:24][OH:25].[Na+:22]>>[CH:1]1([NH:8][NH:7][C:6](=[O:9])[O:10][C:11]([CH3:12])([CH3:13])[CH3:14])[CH2:2][CH2:3][CH2:4]1
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Name
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[BH3-]C#N
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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[BH3-]C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NNC1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |